3,4,5-Trimethoxycinnamic acid
Overview
Description
Sinapic acid methyl ether, also known as methyl 4-hydroxy-3,5-dimethoxycinnamate, is a derivative of sinapic acid. It is a naturally occurring compound found in various plants, particularly in the Brassicaceae family. This compound is known for its antioxidant properties and is used in various scientific and industrial applications .
Mechanism of Action
Target of Action
3,4,5-Trimethoxycinnamic acid (TMCA) primarily targets acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes are crucial in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. TMCA also interacts with the GABAA receptor complex , which plays a key role in inhibitory neurotransmission in the brain.
Mode of Action
TMCA inhibits AChE and BChE, thereby increasing the levels of acetylcholine in the synaptic cleft . This leads to enhanced cholinergic transmission, which can have various effects depending on the specific neural pathways involved. TMCA also acts at the GABAA receptor complex, potentially exerting anti-seizure activity .
Biochemical Pathways
The inhibition of AChE and BChE by TMCA affects the cholinergic neurotransmission pathway . This can lead to enhanced cognitive function, as acetylcholine is a key neurotransmitter involved in learning and memory. TMCA’s interaction with the GABAA receptor complex influences the GABAergic neurotransmission pathway , which is primarily inhibitory and plays a crucial role in reducing neuronal excitability.
Pharmacokinetics
As a phenylpropanoid isolated from the roots of polygala tenuifolia willd , it is likely that TMCA is absorbed and distributed throughout the body following ingestion
Result of Action
TMCA’s inhibition of AChE and BChE can lead to enhanced cognitive function due to increased acetylcholine levels . Its interaction with the GABAA receptor complex may exert anti-seizure activity . Additionally, TMCA has been found to have anti-stress effects, prolonging sleeping time in animals .
Biochemical Analysis
Biochemical Properties
TMCA has been found to interact with several enzymes and proteins. It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in vitro . This suggests that TMCA may play a role in modulating cholinergic neurotransmission. Additionally, TMCA increases the expression of GAD65 and the γ-subunit of the GABAA receptor, but does not affect the amounts of α-, β-subunits .
Cellular Effects
TMCA has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to ameliorate stress-induced anxiety in mice and rats . It also has the ability to restore the repression of tyrosine hydroxylase (TH) protein expression in the amygdala regions of rat brain and dopamine levels in PC12 cells .
Molecular Mechanism
The molecular mechanism of TMCA involves its interaction with various biomolecules. It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning . The inhibition of these enzymes suggests that TMCA may have potential therapeutic applications in conditions such as Alzheimer’s disease.
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of TMCA in laboratory settings are limited, it has been shown that TMCA and its derivatives display significant inhibitory action of the glutamate-induced neurotoxicity . This suggests that TMCA may have potential neuroprotective effects.
Dosage Effects in Animal Models
In animal models, TMCA has been shown to have anti-stress effects and can prolong sleeping time . Specific studies on the dosage effects of TMCA in animal models are currently limited.
Metabolic Pathways
Given its inhibitory effects on AChE and BChE, it is likely that TMCA is involved in the cholinergic pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sinapic acid methyl ether can be synthesized through the esterification of sinapic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing sinapic acid with methanol and a strong acid such as sulfuric acid or hydrochloric acid. The reaction is monitored until the completion, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: In industrial settings, the production of sinapic acid methyl ether may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of environmentally friendly solvents and catalysts is also explored to make the process more sustainable .
Types of Reactions:
Oxidation: Sinapic acid methyl ether can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: The methoxy groups in sinapic acid methyl ether can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols .
Scientific Research Applications
Sinapic acid methyl ether has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: Its antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and anticancer properties.
Industry: It is used as an additive in food and cosmetic products for its antioxidant effects .
Comparison with Similar Compounds
Cinnamic Acid: Like sinapic acid methyl ether, cinnamic acid derivatives are known for their antioxidant properties.
Ferulic Acid: Another hydroxycinnamic acid derivative with similar antioxidant and anti-inflammatory effects.
Coumaric Acid: Shares structural similarities and exhibits comparable biological activities.
Uniqueness: Sinapic acid methyl ether is unique due to its specific methoxy and hydroxy substitutions on the phenyl ring, which enhance its antioxidant capacity and make it more effective in certain applications compared to other similar compounds .
Properties
IUPAC Name |
(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-15-9-6-8(4-5-11(13)14)7-10(16-2)12(9)17-3/h4-7H,1-3H3,(H,13,14)/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFVRYKNXDADBI-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701298647 | |
Record name | (E)-3,4,5-Trimethoxycinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701298647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3,4,5-Trimethoxycinnamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002511 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
20329-98-0, 90-50-6 | |
Record name | (E)-3,4,5-Trimethoxycinnamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20329-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4,5-Trimethoxycinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090506 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4,5-Trimethoxycinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020329980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 90-50-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66175 | |
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Record name | 2-Propenoic acid, 3-(3,4,5-trimethoxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (E)-3,4,5-Trimethoxycinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701298647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5-trimethoxycinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.818 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3,4,5-TRIMETHOXYCINNAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9096D920O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 3,4,5-Trimethoxycinnamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002511 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
126 - 128 °C | |
Record name | 3,4,5-Trimethoxycinnamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002511 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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